Caprooyl Tetrapeptide-3 (acetate)

Description

Historical Context and Discovery of Bioactive Peptides in Dermal Biology

The development of Caprooyl Tetrapeptide-3 is part of a broader scientific evolution in understanding the role of peptides as signaling molecules in the skin. cosmileeurope.eu Bioactive peptides are short chains of amino acids that can influence biological processes. nih.govlearnskin.com In the context of dermal biology, their discovery has been pivotal, shifting the focus from passive ingredients to active modulators of cellular function.

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules, such as collagen and fibronectin, that provides structural and biochemical support to surrounding cells. biorxiv.org The evolution of peptide-based modulators began with the recognition that the ECM is not a static scaffold but a dynamic environment that is constantly being remodeled.

Early research identified that fragments of major ECM proteins, known as matrikines, could act as signaling molecules. ijdvl.com These naturally occurring peptides can send messages to cells, for instance, to stimulate the synthesis of new ECM components when the existing matrix is degraded. cosmileeurope.eu This discovery led to the development of synthetic "signal peptides" designed to mimic these natural messengers and intentionally modulate ECM dynamics. learnskin.comijdvl.com These engineered peptides represent a targeted approach to influence the skin's regenerative processes by directly interacting with cellular pathways responsible for ECM production and organization. nih.gov

Tissue homeostasis, the maintenance of a stable and functional tissue environment, is regulated by a multitude of signaling molecules, including native peptides. ijdvl.com These peptides often derive from larger precursor proteins and are released through specific enzymatic cleavage to perform their regulatory functions. nih.govmdpi.com The identification of these endogenous peptide sequences has been a crucial step in developing biomimetic therapeutics.

Using advanced analytical techniques like mass spectrometry-based peptidomics, researchers can identify and sequence these naturally occurring peptides from tissue extracts. nih.gov This has led to the discovery of specific sequences that play roles in cell growth, migration, and ECM synthesis. nih.govmdpi.com For example, sequences derived from growth factors or structural proteins like collagen have been shown to be instrumental in the skin's natural repair mechanisms. learnskin.comcreative-peptides.com The knowledge of these native sequences provides the blueprint for designing synthetic peptides, like Caprooyl Tetrapeptide-3, that aim to replicate and amplify these natural homeostatic signals. lipotrue.comnih.govresearchgate.net

Chemical Nomenclature and Structural Characterization of Caprooyl Tetrapeptide-3 (acetate)

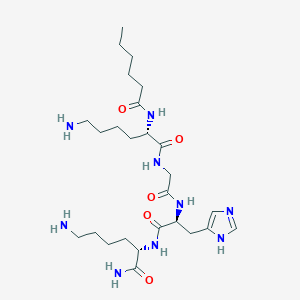

Caprooyl Tetrapeptide-3 (acetate) is a lipopeptide, a hybrid molecule consisting of a peptide component linked to a lipid (fatty acid) component. lesielle.com This structure is key to its function and delivery. The compound is synthetically produced for high purity and is typically supplied as a white, water-soluble crystalline solid. creative-peptides.compaulaschoice-eu.com

The core of the molecule is a tetrapeptide, meaning it is composed of four amino acids. The specific sequence for Caprooyl Tetrapeptide-3 is Lys-Gly-His-Lys (Lysine-Glycine-Histidine-Lysine). ci.guidemedkoo.com This sequence is then modified through a process called acylation, where a caprooyl group, derived from caproic acid (a six-carbon fatty acid), is attached to the peptide. cosmileeurope.eumedkoo.com

This chemical modification serves two primary purposes. First, the lipid nature of the caprooyl group increases the peptide's lipophilicity, which is thought to enhance its ability to penetrate the outer layers of the skin. Second, the acylation can improve the stability of the peptide, protecting it from enzymatic degradation.

Table 1: Structural Components of Caprooyl Tetrapeptide-3

| Component | Type | Chemical Name/Sequence | Function |

|---|---|---|---|

| Peptide | Tetrapeptide | Lys-Gly-His-Lys (KGHK) | The biologically active sequence that mimics endogenous peptides. ci.guidemedkoo.com |

| Acyl Group | Fatty Acid | Caprooyl (from Caproic Acid) | Increases lipophilicity and stability. cosmileeurope.eumedkoo.com |

Peptides are often produced and formulated as salts to improve their stability and handling. nih.gov In the case of Caprooyl Tetrapeptide-3 (acetate), acetate (B1210297) serves as the counterion. A counterion is an ion that accompanies an ionic species to maintain electrical neutrality. nih.govresearchgate.net Since peptides contain basic amino acid residues like Lysine (B10760008) (Lys) and Histidine (His), they can carry a positive charge. researchgate.netambiopharm.com The negatively charged acetate ion (CH₃COO⁻) balances this positive charge.

From an academic and formulation standpoint, the choice of a counterion is significant. Acetate is frequently chosen for several reasons:

Biocompatibility : Acetate is a naturally occurring ion in the body and is generally considered safer than other counterions like trifluoroacetate (B77799) (TFA), which can be a byproduct of peptide synthesis and potentially toxic to cells. nih.govresearchgate.net

Stability : The salt form of a peptide can be more stable than its free form. While the specific effects can vary, acetate is often used to create a stable, solid material that is suitable for incorporation into formulations. nih.govresearchgate.net

Lyophilization : Acetate salts often produce a better-quality solid "cake" after lyophilization (freeze-drying), a common process for preserving peptides. ambiopharm.com

However, the interaction between the peptide and its counterion can be complex. The strength of the association can influence the peptide's tendency to aggregate or interact with other molecules in a formulation. researchgate.netnih.gov For instance, peptides with counterions from weak acids (like acetic acid) may behave differently in formulations than those with counterions from strong acids (like hydrochloric acid). researchgate.net

Biomimetic Design Principles: Mimicry of Endogenous Growth Factors and Signaling Peptides

The design of Caprooyl Tetrapeptide-3 is a prime example of biomimicry, a discipline that learns from and emulates nature's strategies. lipotrue.comnih.gov The peptide is engineered to copy the structure and function of the body's own signaling molecules, specifically those that regulate the integrity of the dermal-epidermal junction (DEJ). incidecoder.comnbinno.com The DEJ is the critical interface that anchors the epidermis (outer skin layer) to the dermis (the layer beneath).

Caprooyl Tetrapeptide-3 is reported to be based on a sequence from a growth factor and acts as a signal peptide. creative-peptides.comci.guidenbinno.com Its mechanism involves stimulating the synthesis of key structural proteins that are vital for the DEJ's function and stability. creative-peptides.com Research indicates that it boosts the production of:

Laminin-5 : A crucial anchoring protein that connects epidermal cells to the basement membrane. creative-peptides.comci.guideexperchem.com

Collagen VII : The primary component of anchoring fibrils that secure the epidermis to the dermis. creative-peptides.comci.guidetargetmol.com

Fibronectin : A glycoprotein (B1211001) that helps organize the ECM and facilitates cell adhesion. creative-peptides.comci.guideexperchem.com

By mimicking a natural signaling process, the peptide effectively instructs skin cells to reinforce the structure of the DEJ. incidecoder.comexperchem.com This biomimetic approach is intended to support the skin's innate repair and maintenance cycles, thereby helping to preserve its structural integrity. creative-peptides.com

Conceptual Basis in Transforming Growth Factor Beta (TGF-β) Mimicry

The foundational concept behind Caprooyl Tetrapeptide-3 lies in its ability to mimic the actions of Transforming Growth Factor Beta (TGF-β). creative-peptides.com TGF-β is a key signaling protein that plays a vital role in the synthesis and maintenance of the extracellular matrix (ECM), the complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. creative-peptides.com Caprooyl Tetrapeptide-3 is designed based on the structure of a growth factor that emulates the effects of TGF-β. creative-peptides.com By mimicking TGF-β, this peptide can stimulate the production of essential proteins within the ECM, thereby influencing cellular behavior and tissue structure. creative-peptides.com

Research indicates that Caprooyl Tetrapeptide-3 stimulates the production of several critical proteins that are structural components of the dermal-epidermal junction. These include:

Laminin-5: A protein crucial for the connection between the epidermis and the dermis, providing structural support. creative-peptides.com

Fibronectin: A protein that facilitates the close integration of cells. creative-peptides.com

Collagen VII: A type of collagen that helps to keep the DEJ stable. creative-peptides.com

One study demonstrated that Caprooyl Tetrapeptide-3 can increase the production of laminin (B1169045) by up to 26% and fibronectin by up to 60%. ci.guide Another study using a skin aging model showed that the peptide enhanced the expression of genes responsible for producing collagen VII and laminin-5. ci.guide

Rationale for Lipid Conjugation (Caprooyl Moiety) in Peptide Delivery Research

The conjugation of a lipid, in this case, the caprooyl moiety (derived from caproic acid), to the tetrapeptide is a strategic approach to enhance its delivery and efficacy. nih.gov Lipid-drug conjugates (LDCs) are created by covalently modifying drug molecules with lipids, which increases their lipophilicity. nih.gov This increased lipophilicity can offer several advantages in drug delivery research. nih.gov

The rationale for lipid conjugation in peptide delivery research includes:

Improved Bioavailability: The lipid component can enhance the peptide's ability to be absorbed and utilized by the body. nih.gov

Enhanced Cellular Uptake: The lipid tail can facilitate the peptide's penetration through cell membranes, which are primarily composed of lipids. nih.gov

Increased Stability: The conjugation can protect the peptide from enzymatic degradation, thereby prolonging its active life. nih.gov

Targeted Delivery: Lipid conjugation can help in targeting specific tissues or cell types, such as the lymphatic system or tumor cells. nih.gov

In the context of Caprooyl Tetrapeptide-3, the caprooyl moiety enhances its compatibility with the lipophilic environment of the skin, allowing it to penetrate the upper layers and reach the dermal-epidermal junction where it exerts its effects. creative-peptides.comnih.gov

Scope of Academic Research on Caprooyl Tetrapeptide-3 (acetate)

Academic research on Caprooyl Tetrapeptide-3 (acetate) has primarily concentrated on its fundamental cellular and molecular mechanisms, particularly in the context of tissue regeneration.

Focus on Fundamental Cellular and Molecular Mechanisms in Tissue Regeneration

A significant body of research has been dedicated to understanding how Caprooyl Tetrapeptide-3 influences cellular processes to promote tissue regeneration. nih.gov Studies have shown that the peptide can stimulate the production of key extracellular matrix proteins, which are essential for maintaining the structural integrity of tissues. creative-peptides.com

For instance, research has demonstrated that Caprooyl Tetrapeptide-3 can induce the synthesis of collagen VII and laminin-5, both of which are critical for the adhesion between the epidermal and dermal layers of the skin. ci.guidemedchemexpress.com By strengthening this connection, the peptide helps to improve the skin's mechanical properties and reduce the appearance of fine lines and wrinkles. ci.guide

Furthermore, some research has explored the effects of Caprooyl Tetrapeptide-3 on human adipose-derived stem cells, noting that it can impart migration-imparting effects at specific concentrations. glpbio.com This suggests a potential role for the peptide in wound healing and tissue repair processes. nih.gov

Table 1: Research Findings on Caprooyl Tetrapeptide-3

| Research Focus | Key Findings |

| Extracellular Matrix Protein Synthesis | Stimulates the production of laminin-5, fibronectin, and collagen VII. creative-peptides.com |

| Gene Expression | Enhances the expression of genes for collagen VII and laminin-5. ci.guide |

| Stem Cell Effects | Has migration-imparting effects on human adipose-derived stem cells. glpbio.com |

Current Gaps and Future Directions in Peptide Research Methodologies

While existing research has provided valuable insights into the mechanisms of Caprooyl Tetrapeptide-3, there are still gaps in our understanding that present opportunities for future investigation.

One area for future research is the exploration of more sophisticated delivery systems. Although lipid conjugation has proven effective, novel approaches such as encapsulation in liposomes or nanoparticles could further enhance the peptide's stability and targeted delivery. nih.govdiva-portal.org The development of enzymatically triggered peptide-lipid conjugation is a promising avenue for creating bioresponsive drug delivery systems. diva-portal.orgacs.org

Further research is also needed to fully elucidate the signaling pathways that are activated by Caprooyl Tetrapeptide-3. A deeper understanding of the intracellular cascades initiated by its TGF-β mimicry could uncover additional therapeutic applications.

Finally, while much of the research has focused on skin aging, the regenerative properties of Caprooyl Tetrapeptide-3 suggest its potential in other areas of tissue engineering and regenerative medicine. nih.gov Future studies could investigate its efficacy in promoting the repair of other tissues and organs.

Structure

2D Structure

Properties

Molecular Formula |

C26H47N9O5 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |

InChI |

InChI=1S/C26H47N9O5/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40)/t19-,20-,21-/m0/s1 |

InChI Key |

PUEKJTROPZUKKM-ACRUOGEOSA-N |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N |

Canonical SMILES |

CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N |

Origin of Product |

United States |

Synthesis and Structural Activity Relationship Studies of Caprooyl Tetrapeptide 3 Acetate

Solid-Phase Peptide Synthesis (SPPS) and Purification Methodologiesci.guiderssynthesis.com

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing peptides like Caprooyl Tetrapeptide-3. bachem.com This technique involves building the peptide chain sequentially while one end is anchored to an insoluble polymer resin, which simplifies the purification process by allowing reagents and by-products to be washed away after each step. bachem.comresearchgate.net

The synthesis of the tetrapeptide backbone (Lys-Gly-His-Lys) is typically achieved using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. uci.edu This process consists of repeated cycles, with each cycle adding one amino acid to the growing chain.

A standard cycle involves two key steps:

Fmoc Deprotection: The Fmoc protecting group on the N-terminal amino acid of the resin-bound peptide is removed, usually with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to expose a free amine group. uci.edu

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU/HOBt) and added to the resin. It reacts with the newly exposed amine group, forming a new peptide bond and elongating the chain. uci.edu

After the tetrapeptide sequence is assembled, the N-terminal amine is deprotected one final time, and the caprooyl group is coupled to it, forming the final lipopeptide structure. Optimization involves selecting the ideal resin, coupling reagents, and reaction times to maximize yield and minimize side reactions.

Table 1: Illustrative Cycle of Solid-Phase Peptide Synthesis (Fmoc Strategy)

| Step | Action | Reagent/Solvent | Purpose |

|---|---|---|---|

| 1 | Swelling | Dichloromethane (DCM) / Dimethylformamide (DMF) | Prepares the solid support resin for reaction. |

| 2 | Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminal amino acid, exposing a free amine. uci.edu |

| 3 | Washing | DMF, Isopropanol (IPA) | Removes excess deprotection reagent and by-products. bachem.com |

| 4 | Coupling | Fmoc-protected amino acid + Activator (e.g., HBTU) | Attaches the next amino acid in the sequence to the growing peptide chain. |

This table represents a generalized cycle; specific reagents and wash steps may vary based on the peptide sequence and scale.

Following synthesis, the peptide is cleaved from the solid resin support using a strong acid, such as trifluoroacetic acid (TFA). The resulting "crude" peptide mixture contains the target lipopeptide as well as various impurities from incomplete reactions or side reactions.

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying the crude peptide. nih.gov This technique separates molecules based on their hydrophobicity. The crude mixture is dissolved and injected into the HPLC system, where it binds to a hydrophobic stationary phase (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components. nih.gov The highly hydrophobic Caprooyl Tetrapeptide-3 is retained longer and elutes at a specific concentration of the organic solvent, separating it from less hydrophobic impurities. Fractions are collected and analyzed to isolate the pure peptide.

Table 2: Example of a Preparative RP-HPLC Elution Gradient

| Time (minutes) | Water (0.1% TFA) (%) | Acetonitrile (0.1% TFA) (%) | Profile |

|---|---|---|---|

| 0-5 | 95 | 5 | Isocratic loading |

| 5-55 | 95 → 45 | 5 → 55 | Linear Gradient |

| 55-60 | 45 → 5 | 55 → 95 | Steep Wash |

| 60-65 | 5 | 95 | Isocratic Wash |

This table illustrates a typical gradient for purifying a hydrophobic peptide. The exact gradient must be optimized for each specific synthesis batch.

Spectroscopic and Analytical Characterization for Academic Validationci.guiderssynthesis.combachem.com

To confirm the identity, structure, and purity of the synthesized Caprooyl Tetrapeptide-3, a suite of analytical techniques is employed. uva.nl

Mass Spectrometry (MS) is a critical tool used to confirm that the correct molecule was synthesized. rockefeller.edu Techniques like Electrospray Ionization (ESI-MS) are used to ionize the peptide and measure its mass-to-charge ratio. The resulting data provide a precise molecular weight that can be compared against the theoretical (calculated) mass of Caprooyl Tetrapeptide-3 (acetate). rockefeller.edu This analysis verifies the successful coupling of all amino acids and the terminal caprooyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of the peptide. uva.nl One-dimensional (¹H) and two-dimensional (COSY, TOCSY) NMR experiments can confirm the presence of specific amino acid residues and verify their sequence. nih.gov It is a powerful method for ensuring the structural integrity of the final compound.

Table 3: Key Analytical Validation Data for Caprooyl Tetrapeptide-3

| Analytical Technique | Parameter Measured | Expected Result for Caprooyl Tetrapeptide-3 |

|---|---|---|

| Mass Spectrometry (ESI-MS) | Molecular Weight | Confirms the experimental mass matches the theoretical mass (C₂₄H₄₂N₈O₇, MW: 554.64 g/mol ). nih.gov |

| ¹H NMR | Proton Signals | Shows characteristic peaks corresponding to the protons of the Lys, Gly, His residues and the caprooyl lipid chain. |

Analytical RP-HPLC is used as a final quality control step to determine the purity of the purified peptide. nih.gov A small sample is injected into the HPLC, and the resulting chromatogram is analyzed. A highly pure sample will show a single, sharp, symmetrical peak at a characteristic retention time. The purity is quantified by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. This method provides robust, quantitative data on the final purity of the Caprooyl Tetrapeptide-3. nih.govpolyu.edu.hk

Structure-Activity Relationship (SAR) Investigations of Caprooyl Tetrapeptide-3

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For Caprooyl Tetrapeptide-3, the activity of interest is its ability to stimulate the production of extracellular matrix components. ci.guidelesielle.com

The structure can be deconstructed into two key functional parts:

The Tetrapeptide-3 Sequence (Lys-Gly-His-Lys or KGHK): This specific sequence of four amino acids is designed to be biomimetic. ci.guide It mimics a key sequence from a natural growth factor involved in wound healing and matrix protein synthesis. This peptide portion is responsible for the biological signaling that leads to an increase in the production of structural proteins such as laminin (B1169045) and fibronectin. incidecoder.comci.guide

In essence, the SAR of Caprooyl Tetrapeptide-3 demonstrates a synergistic design: the peptide sequence provides the specific biological message, while the lipid component acts as an effective delivery vehicle.

Influence of Amino Acid Modifications on Biological Efficacy

For a signal peptide like Caprooyl Tetrapeptide-3, such studies would clarify the importance of each amino acid in the sequence for stimulating fibroblasts to produce Laminin-5, Fibronectin, and Collagen VII. However, no such comparative data has been published. The general principles of peptide chemistry suggest that modifications to charge, hydrophobicity, or steric bulk within the peptide sequence would significantly impact its three-dimensional shape and its ability to interact with cellular receptors, thereby altering its efficacy. Without specific studies, any discussion of these effects remains hypothetical for this particular peptide.

Impact of Caproic Acid Chain Length and Position on Cellular Permeation and Activity

The conjugation of a fatty acid to a peptide, a process known as lipidation, is a common strategy to increase its bioavailability in dermal applications. The caproic acid moiety in Caprooyl Tetrapeptide-3 enhances its lipophilicity, which is believed to facilitate its penetration through the lipid-rich stratum corneum and improve its stability against enzymatic degradation.

The table below illustrates the type of data that would be required from such a study to determine the structure-activity relationship, though it is important to note that this data is hypothetical and for illustrative purposes only, as no such specific research on Caprooyl Tetrapeptide-3 was found.

Hypothetical Data on Acyl Chain Length and Efficacy

| Acyl Chain Attached to Tetrapeptide-3 | Chain Length | Relative Skin Permeation (Predicted) | Relative Collagen VII Stimulation (Predicted) |

|---|---|---|---|

| Butyryl | C4 | Moderate | Low |

| Caprooyl | C6 | Optimal | High |

| Capryloyl | C8 | High | Moderate |

| Lauroyl | C12 | High | Low |

| Palmitoyl | C16 | Low (Reduced Solubility) | Very Low |

This table is for illustrative purposes only. No public data was found to substantiate these specific relationships for Tetrapeptide-3.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to predict the three-dimensional structure of a peptide and its dynamic behavior in a biological environment. medchemexpress.com These simulations can provide insights into how a peptide folds, its stability, and how it might interact with a receptor or a membrane. medchemexpress.com For Caprooyl Tetrapeptide-3, these studies could model its passage through the skin's lipid layers and its binding to target receptors on fibroblasts.

Despite the utility of these methods, there are no publicly available molecular dynamics simulations or detailed conformational analyses for Caprooyl Tetrapeptide-3. Such research would help to visualize the interaction between the peptide and key structures in the dermal-epidermal junction, providing a molecular basis for its observed biological effects. The results could also guide the rational design of new peptide analogues with enhanced stability or activity. While some chemical suppliers mention MD simulation as a service, no specific studies on this compound have been published. medchemexpress.com

Molecular Mechanisms of Action of Caprooyl Tetrapeptide 3 Acetate in Cellular Systems

Regulation of Extracellular Matrix (ECM) Component Expression

The extracellular matrix is a dynamic and intricate network of macromolecules that provides structural support to tissues and plays a crucial role in regulating cellular functions. nih.gov Caprooyl Tetrapeptide-3 exerts its effects by modulating the expression of key ECM components, particularly those vital for the integrity of the dermal-epidermal junction (DEJ). incidecoder.comcreamscan.com Research indicates that this peptide stimulates the production of Collagen VII, laminin-5, and fibronectin, all of which are integral to the structure and function of the DEJ. creative-peptides.comincidecoder.comlesielle.com

A study demonstrated that Caprooyl Tetrapeptide-3 can increase the production of laminin (B1169045) by up to 26% and fibronectin by up to 60%, thereby improving the mechanical properties of the skin. ci.guide By targeting the synthesis of these essential proteins, the peptide helps to fortify the connection between the epidermis and the dermis. ci.guide

Collagen VII is a critical protein for the stability of the dermal-epidermal junction, forming anchoring fibrils that secure the epidermis to the underlying dermis. ci.guide A decline in Collagen VII leads to a weakening of this connection, contributing to the formation of wrinkles and loss of skin firmness. creamscan.com Caprooyl Tetrapeptide-3 has been shown to stimulate the production of Collagen VII, thereby reinforcing the structural integrity of the DEJ. creative-peptides.comincidecoder.comlesielle.com

In a skin aging model, Caprooyl Tetrapeptide-3 was observed to enhance the expression of genes responsible for the production of Collagen VII. ci.guide This suggests that the peptide acts at the transcriptional level, signaling the cell's machinery to increase the synthesis of this vital protein. The precise pathways of this transcriptional and subsequent translational control are a subject of ongoing research, but the effect is a notable increase in the availability of Collagen VII for maintaining skin structure.

The dermal-epidermal junction (DEJ) is a specialized basement membrane zone that provides structural support and facilitates communication between the epidermis and the dermis. ci.guide Collagen VII is a primary component of anchoring fibrils, which are essential structures that anchor the basement membrane to the dermal matrix. ci.guide By stimulating the synthesis of Collagen VII, Caprooyl Tetrapeptide-3 directly contributes to the formation and stability of these anchoring fibrils. creative-peptides.comincidecoder.comcreamscan.comlesielle.com This reinforcement of the DEJ helps to maintain the skin's structural integrity and resilience. nbinno.comci.guideomycosmetics.com

Table 1: Impact of Caprooyl Tetrapeptide-3 on Key DEJ Components

| Component | Function in DEJ | Effect of Caprooyl Tetrapeptide-3 |

| Collagen VII | Forms anchoring fibrils, securing the epidermis to the dermis. ci.guide | Stimulates production. creative-peptides.comincidecoder.comlesielle.com |

| Laminin-5 | Anchors epidermal cells to the basement membrane. ci.guide | Stimulates production. creative-peptides.comincidecoder.comlesielle.com |

| Fibronectin | Facilitates cell adhesion to the ECM. ci.guide | Induces production. ci.guide |

Laminin-5 is another crucial protein for the stability of the basement membrane and the adhesion of epidermal cells. ci.guide It plays a significant role in the early stages of wound healing by promoting the adhesion and migration of keratinocytes and facilitating the formation of the basement membrane. nih.govresearchgate.net Caprooyl Tetrapeptide-3 has been identified as a stimulator of Laminin-5 synthesis, further contributing to the integrity of the DEJ. creative-peptides.comci.guideincidecoder.comlesielle.com

Research has shown that in models of skin aging, Caprooyl Tetrapeptide-3 enhances the expression of genes responsible for producing Laminin-5. ci.guide The upregulation of laminin synthesis can also be influenced by various growth factors and cytokines. For instance, transforming growth factor-alpha (TGF-α) and transforming growth factor-beta1 (TGF-β1) have been shown to stimulate Laminin-5 synthesis and augment the expression of all three of its constituent genes (LAMA3, LAMB3, and LAMC2). nih.gov While the exact signaling cascade initiated by Caprooyl Tetrapeptide-3 is still under investigation, its ability to upregulate Laminin-5 gene expression is a key aspect of its mechanism of action.

Table 2: Research Findings on Caprooyl Tetrapeptide-3's Effect on ECM Components

| Study Focus | Key Finding | Reported Increase |

| Dermal-Epidermal Junction Structural Proteins | Boosts the production of laminin. ci.guide | Up to 26% |

| Dermal-Epidermal Junction Structural Proteins | Boosts the production of fibronectin. ci.guide | Up to 60% |

| Gene Expression in Skin Aging Model | Enhanced expression of genes for Collagen VII and Laminin-5. ci.guide | Not quantified |

Induction of Fibronectin Synthesis

Research indicates that Caprooyl Tetrapeptide-3 is a potent stimulator of fibronectin synthesis. incidecoder.comcreative-peptides.comlesielle.com Fibronectin is a high-molecular-weight glycoprotein (B1211001) in the extracellular matrix that binds to other ECM components, such as collagen, and to cell surface receptors like integrins. nih.govnih.gov Its role is fundamental in cell adhesion, migration, growth, and differentiation. One study demonstrated that Caprooyl Tetrapeptide-3 can increase fibronectin production by as much as 60%. ci.guide This enhanced synthesis is crucial for maintaining the structural integrity of the dermal-epidermal junction, the area connecting the epidermis and dermis. incidecoder.comcreative-peptides.com

Caprooyl Tetrapeptide-3 is designed as a biomimetic of Transforming Growth Factor-β (TGF-β), a key regulator of extracellular matrix protein production. ci.guidecreative-peptides.com The expression of the fibronectin gene is known to be regulated by various growth factors, with TGF-β being a significant inducer. nih.gov By mimicking TGF-β, Caprooyl Tetrapeptide-3 is believed to activate the cellular signaling pathways that lead to the upregulation of fibronectin gene expression. This mechanism is consistent with findings from a skin aging model where the tetrapeptide was shown to enhance the expression of genes responsible for other crucial structural proteins, such as collagen VII and laminin-5. ci.guide The peptide signals skin cells to produce new proteins, thereby activating the skin's natural recovery and regeneration cycles. creative-peptides.com

The increased synthesis of fibronectin directly enhances the adhesion between cells and the extracellular matrix. creative-peptides.com Fibronectin is a critical organizer in the biogenesis of the ECM, facilitating the close integration of cells and mediating cell attachment through integrin receptors. creative-peptides.comnih.gov

Furthermore, fibronectin is a primary component of the provisional matrix, an initial, temporary scaffold that forms following tissue injury to enable repair. nih.govnih.gov This early matrix, which is initially rich in fibrin, transitions into a fibronectin-dominated scaffold that provides the essential template for subsequent collagen deposition and tissue remodeling. nih.gov By boosting fibronectin levels, Caprooyl Tetrapeptide-3 supports the formation of this provisional matrix, which is a critical step for restoring tissue architecture and integrity. creative-peptides.comnih.gov The provisional matrix also serves as a reservoir for growth factors, further influencing cell behavior during repair processes. nih.gov

Potential Influence on Other ECM Components (e.g., Elastin (B1584352), Glycosaminoglycans)

The action of Caprooyl Tetrapeptide-3 is not limited to fibronectin; it also promotes the synthesis of a range of other vital extracellular matrix components. nbinno.com Research and manufacturer data indicate that the peptide enhances the production of key proteins at the dermal-epidermal junction, including laminin-5 and collagen VII, which are essential for anchoring the epidermis to the dermis. incidecoder.comci.guidecreative-peptides.comlesielle.com Additionally, it has been shown to boost the production of elastin and hyaluronic acid, a major glycosaminoglycan (GAG). nbinno.com GAGs are critical for maintaining tissue hydration and are involved in sequestering and presenting growth factors to cells. nih.gov

| ECM Component | Reported Effect of Caprooyl Tetrapeptide-3 | Reference |

|---|---|---|

| Fibronectin | Stimulates synthesis; reported increase of up to 60% | ci.guide |

| Laminin-5 | Stimulates synthesis; reported increase of up to 26% | ci.guide |

| Collagen VII | Enhances gene expression and production | incidecoder.comci.guide |

| Elastin | Enhances production | nbinno.com |

| Hyaluronic Acid (a Glycosaminoglycan) | Enhances production | nbinno.com |

Cellular Signaling Pathway Activation

As a signal peptide, Caprooyl Tetrapeptide-3 functions by initiating intracellular communication cascades that ultimately regulate gene expression and protein synthesis. creative-peptides.comnbinno.compaulaschoice-eu.com Its mechanism is rooted in its ability to mimic natural signaling molecules and interact with cellular receptors.

Involvement of Transforming Growth Factor Beta (TGF-β) Signaling Cascades

Caprooyl Tetrapeptide-3 is structurally based on a sequence from Transforming Growth Factor-β (TGF-β), a cytokine that plays a central role in controlling the cell cycle and regulating the synthesis of ECM proteins. ci.guidecreative-peptides.com The TGF-β signaling pathway is a primary driver of fibrosis and tissue repair. Activation of this pathway typically involves the binding of TGF-β to its cell surface receptors (TβRI and TβRII), leading to the phosphorylation and activation of downstream effector proteins, primarily the Smad family of transcription factors. nih.govnih.gov

By mimicking a key TGF-β structural motif, Caprooyl Tetrapeptide-3 is proposed to interact with and activate the TGF-β receptor complex. This activation would initiate the canonical Smad signaling cascade, leading to the translocation of activated Smad complexes to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, including those for fibronectin, collagens, and other ECM components, thereby upregulating their transcription. nih.govnih.gov

Investigation of Receptor-Ligand Interactions (e.g., Integrins, Growth Factor Receptors)

The primary receptor interaction for Caprooyl Tetrapeptide-3 is believed to be with the TGF-β growth factor receptor complex, as described above. creative-peptides.comnih.gov This interaction is the initiating step for its biological activity.

While the peptide itself may not bind directly to integrins, its function is intrinsically linked to integrin-mediated processes. Integrins are transmembrane receptors that physically link the extracellular matrix to the intracellular cytoskeleton and function as key signaling hubs. nih.gov They mediate cell adhesion by binding to specific amino acid sequences within ECM proteins like fibronectin and laminin. nih.govnih.gov By stimulating the synthesis and deposition of these ECM proteins, Caprooyl Tetrapeptide-3 effectively creates more binding sites for integrins. This enhanced integrin engagement subsequently strengthens cell-matrix adhesion and can trigger "outside-in" signaling pathways that influence cell survival, proliferation, and polarity. nih.gov Therefore, the peptide indirectly modulates integrin activity by enriching the ECM environment with their ligands.

Downstream Mediators: Kinases, Transcription Factors, and Second Messengers

Caprooyl Tetrapeptide-3 is a synthetic lipopeptide designed as a biomimetic of Transforming Growth Factor-β (TGF-β), a key cytokine that regulates a wide array of cellular functions. ci.guidecreative-peptides.com Its mechanism of action is therefore understood to mirror the canonical TGF-β signaling pathway, which involves a cascade of kinases, transcription factors, and the interplay of second messengers.

The signaling is initiated when the peptide binds to TGF-β receptors on the cell surface. The TGF-β receptor is a heteromeric complex composed of two types of serine/threonine kinase receptors: type I (TβRI) and type II (TβRII). nih.govyoutube.comyoutube.com Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor. nih.govyoutube.com

The activated TβRI kinase then phosphorylates the primary downstream signal transducers, the receptor-activated SMADs (R-SMADs), specifically SMAD2 and SMAD3. youtube.comnih.gov Once phosphorylated, these R-SMADs form a complex with a common mediator SMAD, SMAD4. youtube.comnih.gov This entire SMAD complex translocates into the nucleus, where it acts as a transcription factor. youtube.comnih.gov Inside the nucleus, the SMAD complex binds to specific DNA sequences in the promoter regions of target genes, often in cooperation with other transcription factors, to either activate or inhibit gene expression. youtube.com

In addition to the primary SMAD pathway, TGF-β signaling, and by extension, the action of Caprooyl Tetrapeptide-3, can also involve non-canonical pathways. These alternative routes can be mediated by the activation of other kinases, such as the mitogen-activated protein kinases (MAPKs), which include extracellular signal-regulated kinase (Erk), p38, and c-Jun N-terminal kinase (JNK). nih.gov The activation of these kinases leads to the phosphorylation and activation of other transcription factors that can also modulate gene expression.

While direct studies on the specific second messengers involved in Caprooyl Tetrapeptide-3 signaling are not extensively documented, the activation of pathways like MAPK suggests a potential role for second messengers. Second messenger systems, which include molecules like cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), are known to be involved in the intricate cross-talk between different signaling pathways.

Effects on Fibroblast Biology

Fibroblasts are critical cells in the dermis responsible for synthesizing the extracellular matrix (ECM) and maintaining the structural integrity of the skin. The effects of Caprooyl Tetrapeptide-3 on fibroblast biology are central to its role in skin rejuvenation.

Regulation of Fibroblast Proliferation

Scientific literature available through extensive searches does not provide specific data on the direct effects of Caprooyl Tetrapeptide-3 on the regulation of fibroblast proliferation. While studies on other substances, such as certain plant hormones and factors released during wound healing, have shown to influence fibroblast proliferation, dedicated research on Caprooyl Tetrapeptide-3's proliferative or anti-proliferative effects on fibroblasts is not readily found in public databases. nih.govnih.gov

Modulation of Fibroblast Extracellular Matrix Production

A primary and well-documented function of Caprooyl Tetrapeptide-3 is the stimulation of extracellular matrix (ECM) protein production by fibroblasts. ci.guidecreative-peptides.com As a biomimetic of TGF-β, it promotes the synthesis of key structural components of the dermal-epidermal junction (DEJ) and the surrounding matrix. ci.guide Research indicates that this peptide significantly enhances the production of several critical proteins that provide structural support and integrity to the skin. ci.guideincidecoder.comlesielle.com

Studies have demonstrated that Caprooyl Tetrapeptide-3 boosts the synthesis of Laminin-5, Fibronectin, and Collagen VII. ci.guidecreative-peptides.comincidecoder.com These proteins are essential for anchoring the epidermis to the dermis, and their increased production can lead to a stronger and more stable skin structure. One study reported a significant increase in the production of laminin and fibronectin in the presence of Caprooyl Tetrapeptide-3. ci.guide

Table 1: In Vitro Effects of Caprooyl Tetrapeptide-3 on Extracellular Matrix Protein Synthesis

| Extracellular Matrix Component | Reported Increase in Production | Primary Function in Skin |

|---|---|---|

| Laminin-5 | Up to 26% | Anchoring of epidermis to the dermis. ci.guidecreative-peptides.com |

| Fibronectin | Up to 60% | Cell adhesion, migration, and wound healing. ci.guidecreative-peptides.com |

| Collagen VII | Enhanced expression | Forms anchoring fibrils that secure the dermis to the epidermis. ci.guidelesielle.com |

Fibroblast Migration and Contractility Studies in vitro

The migration and contractility of fibroblasts are fundamental processes in wound healing and tissue remodeling. biorxiv.org Fibroblasts migrate into a wound site and contract to pull the edges of the wound together. While these are essential functions, excessive contractility can contribute to the formation of wrinkles.

Currently, there is a lack of specific in vitro studies in the public domain that directly investigate the effects of Caprooyl Tetrapeptide-3 on fibroblast migration and contractility. General research on fibroblast behavior shows that older fibroblasts tend to have a higher contractile capacity. biorxiv.org Other peptides have been studied for their ability to induce fibroblast relaxation, which is considered a "botox-like" effect. biorxiv.org However, similar dedicated studies for Caprooyl Tetrapeptide-3 are not available in the reviewed scientific literature.

Gene Expression Profiling Studies

Microarray and RNA Sequencing Analysis of Peptide-Treated Cells

Gene expression profiling techniques like microarray and RNA sequencing (RNA-Seq) are powerful tools to understand the global transcriptional changes in cells in response to a specific treatment. biorxiv.org Such analyses can reveal the underlying molecular pathways affected by a compound.

Based on its known effects on extracellular matrix production, it can be hypothesized that a gene expression analysis of fibroblasts treated with Caprooyl Tetrapeptide-3 would show an upregulation of genes encoding for ECM proteins such as various types of collagens, laminins, and fibronectin, as well as the genes for factors involved in the TGF-β signaling pathway.

Identification of Upregulated and Downregulated Genes Associated with ECM Remodeling and Cell Function

Research into the molecular effects of Caprooyl Tetrapeptide-3 (acetate) indicates a targeted impact on the expression of genes crucial for the structure and integrity of the extracellular matrix (ECM), particularly within the dermal-epidermal junction (DEJ). The primary mechanism identified is the upregulation of genes that code for key structural proteins, leading to a strengthened and more stable ECM. ci.guidecreative-peptides.comincidecoder.com To date, research has focused on its stimulatory effects, and there is no significant information available on genes that are downregulated by this peptide.

The peptide, a biomimetic of a growth factor, signals skin cells to enhance the production of essential proteins, thereby promoting the skin's natural recovery and structural support processes. creative-peptides.comci.guide Studies have demonstrated that Caprooyl Tetrapeptide-3 enhances the gene expression responsible for the synthesis of Collagen VII, Laminin-5, and Fibronectin. ci.guideincidecoder.comlesielle.com

Upregulated Genes:

The primary genes identified as being upregulated by Caprooyl Tetrapeptide-3 (acetate) are central to the architecture of the dermal-epidermal junction. This upregulation is linked to the peptide's ability to mimic transforming growth factor-beta (TGF-β), which plays a vital role in ECM protein synthesis. ci.guidecreative-peptides.com

Collagen VII (Gene: COL7A1): This gene codes for type VII collagen, the main component of anchoring fibrils that secure the epidermis to the dermis. ci.guidenih.gov By enhancing COL7A1 expression, Caprooyl Tetrapeptide-3 helps to maintain the mechanical stability of the DEJ. creative-peptides.comci.guide

Laminin-5 (Gene: LAMA5): Laminin-5, encoded by genes such as LAMA5, is a critical anchoring filament that connects epidermal cells to the basement membrane. ci.guidenih.gov Increased expression of the genes responsible for Laminin-5 production supports the structural integrity and adhesion between the epidermal and dermal layers. ci.guidecreative-peptides.com

The table below summarizes the research findings on the genes upregulated by Caprooyl Tetrapeptide-3 (acetate).

| Gene Symbol | Protein Product | Cellular Function / Role in ECM Remodeling | Research Finding |

| COL7A1 | Collagen VII | Forms anchoring fibrils that provide mechanical stability to the dermal-epidermal junction (DEJ). ci.guide | Expression is enhanced, stimulating the synthesis of Collagen VII to strengthen the connection between the dermis and DEJ. ci.guidecreative-peptides.commedchemexpress.com |

| LAMA5 | Laminin-5 | A key component of anchoring filaments that anchors the epidermis to the dermis, providing structural support. ci.guidenih.gov | Expression is stimulated to increase the production of Laminin-5, reinforcing the DEJ. ci.guideincidecoder.comlesielle.com |

| FN1 | Fibronectin | A glycoprotein that facilitates cell adhesion to the ECM, crucial for optimal cell function and tissue organization. creative-peptides.comci.guide | Production is significantly induced (reportedly by up to 60%), which firmly anchors cells to the matrix. ci.guideci.guide |

Downregulated Genes:

Current publicly available research and manufacturer data on Caprooyl Tetrapeptide-3 (acetate) focus exclusively on its role in upregulating the synthesis of ECM components. There is no scientific literature available that identifies specific genes that are downregulated by the action of this peptide. Its mechanism is consistently described as stimulatory, aimed at restoring the structural components of the skin.

Advanced Research Methodologies and Model Systems in Caprooyl Tetrapeptide 3 Acetate Studies

In Vitro Cellular Models

In vitro models are fundamental in cosmeceutical research, offering a controlled environment to study the direct effects of active ingredients on specific skin cells.

Primary human dermal fibroblasts (HDFs) are crucial for studying the effects of anti-aging compounds on the extracellular matrix (ECM), as these cells are the primary producers of key structural proteins like collagen, fibronectin, and laminins. nih.gov In studies involving Caprooyl Tetrapeptide-3, HDFs are cultured and then treated with the peptide to quantify its impact on the synthesis of proteins essential for the integrity of the dermal-epidermal junction (DEJ).

A key study utilized normal human dermal fibroblasts derived from a 44-year-old female donor. lucasmeyercosmetics.com The cells were cultured to confluence and then incubated for 48 hours with Caprooyl Tetrapeptide-3 at a concentration of 10⁻⁷M. lucasmeyercosmetics.com The supernatant was then analyzed for laminin (B1169045) and fibronectin content using a highly sensitive enzyme immunoassay (EIA). The results demonstrated a significant increase in the production of these crucial DEJ proteins. Specifically, the addition of Caprooyl Tetrapeptide-3 led to a 26% increase in laminin synthesis and a 60% increase in fibronectin synthesis compared to untreated control cells. lucasmeyercosmetics.com This highlights the peptide's direct stimulatory effect on fibroblasts.

Table 1: Effect of Caprooyl Tetrapeptide-3 on ECM Protein Synthesis in Human Dermal Fibroblasts

| Protein | Concentration of Caprooyl Tetrapeptide-3 | Incubation Time | Result (Increase vs. Control) |

|---|---|---|---|

| Laminin | 10⁻⁷M | 48 hours | +26% |

This table summarizes the in vitro findings on the stimulation of extracellular matrix protein production by Caprooyl Tetrapeptide-3 in cultured primary human dermal fibroblasts.

Keratinocytes are the primary cell type of the epidermis and play a vital role in forming the epidermal barrier and communicating with fibroblasts in the dermis to maintain skin homeostasis. While specific monoculture studies on keratinocytes with Caprooyl Tetrapeptide-3 are not extensively detailed in publicly available research, their interaction with fibroblasts is a key area of interest. Co-culture systems, where keratinocytes and fibroblasts are grown together, are designed to mimic the natural cross-talk between the epidermis and dermis. These models are invaluable for studying the complex signaling pathways that maintain the DEJ. nih.govnih.gov For instance, research has shown that fibroblasts are essential for inducing the expression of certain genes in keratinocytes in co-culture models. researchgate.net The stimulation of Collagen VII, a critical anchoring protein for the DEJ produced by both cell types, is a key outcome assessed in such systems. researchgate.net

Adipose-derived stem cells (ADSCs) have garnered significant interest in regenerative medicine and wound healing due to their ability to differentiate into various cell types and secrete beneficial growth factors. nih.govnih.gov Cell migration is a critical process in skin repair and regeneration. Assays like the scratch assay or the Transwell migration assay are used to evaluate the ability of substances to promote cell movement. nih.govresearchgate.net In a typical scratch assay, a gap is created in a confluent monolayer of cells, and the rate of "wound" closure is monitored over time. nih.gov While these assays are standard for testing pro-migratory effects of various compounds, specific research data on the effects of Caprooyl Tetrapeptide-3 on ADSC migration is not prominently available in scientific literature.

Ex Vivo Tissue Models

Ex vivo models utilize human skin tissue cultured outside the body, offering a bridge between in vitro studies and clinical trials. These models maintain the complex three-dimensional architecture of the skin, including the epidermis, dermis, and the intact DEJ, providing a more physiologically relevant system for testing topical ingredients. ulprospector.com

Human skin explants, typically obtained from cosmetic surgeries, are maintained in a living state in culture for several days. lucasmeyercosmetics.comnih.gov This methodology allows for the assessment of a compound's effect on the skin's structure and protein expression in a setting that closely mirrors in vivo conditions.

In studies with Caprooyl Tetrapeptide-3 (under the trade name ChroNOline™), an ex vivo model of corticoid-induced skin aging was used. lucasmeyercosmetics.com This model accelerates signs of aging, such as the flattening of the dermal-epidermal junction. The skin explants were treated with the peptide, and subsequent analysis, likely through immunohistochemistry, was performed to evaluate the expression of key anchoring proteins. The results showed that Caprooyl Tetrapeptide-3 stimulated the expression of both Collagen VII and Laminin-5. lucasmeyercosmetics.comresearchgate.net Furthermore, the peptide was observed to prevent the flattening of the DEJ that is characteristic of the aged-skin model, indicating its ability to help maintain a youthful, undulating interface between the epidermis and dermis. lucasmeyercosmetics.com

Table 2: Findings from Ex Vivo Human Skin Explant Studies with Caprooyl Tetrapeptide-3

| Model System | Key Proteins Analyzed | Observed Effects of Caprooyl Tetrapeptide-3 |

|---|---|---|

| Corticoid-Induced Skin Aging | Collagen VII, Laminin-5 | Stimulated expression of both proteins. |

This table outlines the significant findings from the ex vivo evaluation of Caprooyl Tetrapeptide-3 on markers of skin structure and aging.

Organotypic co-culture models are three-dimensional structures engineered in vitro by seeding keratinocytes onto a dermal equivalent, which is typically a collagen gel populated with fibroblasts. nih.govgoogle.com These models are designed to closely mimic the architecture of human skin and are instrumental in studying epidermal differentiation, barrier function, and the intricate interactions at the DEJ. nih.govfda.gov They allow for detailed assessment of how active ingredients influence the deposition and organization of ECM proteins like Collagen IV and Laminin-5, which are crucial for forming the basement membrane. google.com While these models are powerful tools for dermatological research, specific studies detailing the application and results of Caprooyl Tetrapeptide-3 within these constructed organotypic models are not widely documented in publicly accessible research.

Molecular Biology Techniques

At the core of understanding Caprooyl Tetrapeptide-3's function is the analysis of its influence on the genetic and protein machinery of skin cells. Molecular biology techniques offer a window into these fundamental processes.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a pivotal technique used to measure the expression levels of specific genes. In the context of Caprooyl Tetrapeptide-3 research, this method is employed to determine whether the peptide can stimulate the transcription of genes responsible for producing key structural proteins of the DEJ. Research has shown that Caprooyl Tetrapeptide-3 enhances the expression of genes encoding for crucial proteins like collagen VII, laminin-5, and fibronectin. creative-peptides.comci.guideincidecoder.comlesielle.com

In a typical experimental setup, human dermal fibroblasts or keratinocytes are cultured and treated with Caprooyl Tetrapeptide-3. After an incubation period, the messenger RNA (mRNA) is extracted from the cells. This mRNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for the PCR reaction. The qRT-PCR instrument monitors the amplification of the target genes (e.g., COL7A1 for collagen VII, LAMA5 for laminin-5, and FN1 for fibronectin) in real-time, allowing for the quantification of the initial mRNA levels. The results are often normalized to a housekeeping gene to ensure accuracy.

| Target Gene | Protein Product | Function at the DEJ | Observed Effect of Caprooyl Tetrapeptide-3 |

| COL7A1 | Collagen VII | Forms anchoring fibrils that secure the epidermis to the dermis. creative-peptides.com | Increased mRNA Expression |

| LAMA5 | Laminin-5 | A key component of anchoring filaments in the basement membrane. creative-peptides.comci.guide | Increased mRNA Expression |

| FN1 | Fibronectin | A glycoprotein (B1211001) that plays a role in cell adhesion and matrix organization. creative-peptides.comci.guide | Increased mRNA Expression |

To confirm that the observed increase in gene expression translates to higher levels of functional proteins, researchers utilize Western blotting and immunofluorescence.

Western Blotting is a technique used to detect and quantify specific proteins in a sample. Following treatment of cell cultures with Caprooyl Tetrapeptide-3, total protein is extracted from the cells. These proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is subsequently incubated with primary antibodies specific to the target proteins (e.g., anti-collagen VII, anti-laminin-5, or anti-fibronectin). A secondary antibody, which is linked to a detection enzyme, is then added to bind to the primary antibody. The resulting signal, which is proportional to the amount of protein, can be visualized and quantified. Studies have demonstrated that Caprooyl Tetrapeptide-3 treatment leads to a significant increase in the synthesis of these vital DEJ proteins. creative-peptides.com

Immunofluorescence is a technique that allows for the visualization of the location of a specific protein within a cell or tissue. In studies involving Caprooyl Tetrapeptide-3, skin explants or cell cultures are treated with the peptide and then fixed. The samples are incubated with primary antibodies against DEJ proteins. A secondary antibody, tagged with a fluorescent dye, is then used to bind to the primary antibody. When viewed under a fluorescence microscope, the areas where the target protein is present will light up, providing a visual confirmation of increased protein expression and its localization at the DEJ. This technique has been instrumental in showing the enhanced deposition of key structural proteins at the dermal-epidermal junction following treatment with Caprooyl Tetrapeptide-3.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to quantify the concentration of a specific substance, such as a secreted protein, in a liquid sample. In the context of Caprooyl Tetrapeptide-3 research, ELISA is particularly useful for measuring the amount of secreted procollagen (B1174764), a precursor to collagen, released by fibroblasts into the culture medium.

In this assay, a plate is coated with a capture antibody that specifically binds to the target protein (e.g., procollagen type I C-terminal propeptide, a marker of new collagen synthesis). The cell culture supernatant is then added to the plate, and the target protein is captured by the antibody. A second, detection antibody, which is conjugated to an enzyme, is added. Finally, a substrate is introduced that the enzyme converts into a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of the target protein present. This technique provides quantitative data demonstrating the stimulatory effect of Caprooyl Tetrapeptide-3 on collagen production by dermal fibroblasts. nih.gov

| Analyte | Cell Type | Method | Finding with Caprooyl Tetrapeptide-3 |

| Pro-Collagen Type I | Human Dermal Fibroblasts | ELISA | Increased secretion into culture medium |

Advanced Imaging Techniques

To visualize the structural changes induced by Caprooyl Tetrapeptide-3 at the tissue and ultrastructural levels, advanced imaging techniques are indispensable.

Confocal microscopy is a high-resolution imaging technique that allows for the creation of sharp, detailed, three-dimensional images of a specimen. nih.govnih.govresearchgate.netresearchgate.net In studies on Caprooyl Tetrapeptide-3, confocal microscopy is used to examine the architecture of the extracellular matrix (ECM) and the subcellular localization of key proteins within skin models. By using fluorescently labeled antibodies against proteins like collagen and laminin, researchers can visualize the intricate network of the DEJ and observe how it is remodeled in response to the peptide. This technique can reveal a more organized and robust ECM structure, with enhanced staining of key components at the dermal-epidermal junction, indicating a strengthening of this critical interface.

For an even more detailed view of the DEJ's ultrastructure, transmission electron microscopy (TEM) is employed. nih.govnih.govmanchester.ac.uk This powerful technique allows for the visualization of individual cellular components and extracellular structures at a very high magnification. In the context of Caprooyl Tetrapeptide-3 research, TEM is used to examine the fine details of the DEJ, such as hemidesmosomes (which anchor keratinocytes to the basement membrane) and anchoring fibrils (composed of collagen VII). Studies using TEM can demonstrate an increase in the number and quality of these structures after treatment with the peptide, providing direct visual evidence of a strengthened and more stable dermal-epidermal junction.

Proteomics and Metabolomics Approaches

The investigation of Caprooyl Tetrapeptide-3 (acetate) at the molecular level has benefited from advanced analytical techniques, particularly proteomics, to elucidate its mechanism of action. These methodologies allow for a comprehensive understanding of how the peptide influences cellular processes by examining changes in the protein landscape.

Identification of Protein Targets and Interaction Partners

Proteomic analyses have been crucial in identifying the primary protein targets of Caprooyl Tetrapeptide-3 (acetate). Research has consistently shown that this peptide plays a significant role in modulating the expression of key structural proteins within the dermal-epidermal junction (DEJ), the intricate network that anchors the epidermis to the dermis and is essential for skin integrity.

The principal protein targets that are upregulated by Caprooyl Tetrapeptide-3 (acetate) include:

Laminin-5: A foundational protein in the basement membrane that is critical for anchoring the epidermis to the dermis. creative-peptides.comlesielle.com

Fibronectin: A versatile glycoprotein in the extracellular matrix (ECM) that facilitates cell adhesion, migration, and the binding of other ECM components like collagen. creative-peptides.comlesielle.com

Collagen VII: The main constituent of anchoring fibrils, which are indispensable for the stability and resilience of the DEJ. creative-peptides.comlesielle.com

The stimulation of these specific proteins indicates that Caprooyl Tetrapeptide-3 (acetate) likely interacts with signaling pathways that govern their expression. While detailed proteomic studies employing methods like mass spectrometry are not widely available in public-domain scientific literature, the consistent reporting of its impact on these proteins from various sources suggests such analyses were integral to its development and validation.

A standard proteomic approach to identify these targets would involve treating skin cell cultures, such as human dermal fibroblasts or keratinocytes, with Caprooyl Tetrapeptide-3 (acetate). Post-treatment, cellular proteins would be extracted and enzymatically digested into smaller peptide fragments. These fragments are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the protein profiles of treated versus untreated cells, researchers can pinpoint which proteins are significantly modulated by the peptide.

Further investigations could utilize techniques like affinity chromatography coupled with mass spectrometry. In such experiments, a modified version of Caprooyl Tetrapeptide-3 (acetate) could be used as a "bait" to isolate its direct binding partners from cellular extracts, thereby identifying its primary interaction partners and offering deeper insights into its mechanism of action.

The following table summarizes the key protein targets of Caprooyl Tetrapeptide-3 (acetate) and their respective functions in the skin.

| Protein Target | Function in the Skin |

| Laminin-5 | A crucial protein for the integrity of the basement membrane, anchoring the epidermis to the dermis. creative-peptides.comlesielle.com |

| Fibronectin | A glycoprotein that plays a vital role in cell adhesion, growth, and migration, and binds to other components of the extracellular matrix. creative-peptides.comlesielle.com |

| Collagen VII | The primary component of anchoring fibrils, which provide structural stability to the dermal-epidermal junction. creative-peptides.comlesielle.com |

Analysis of Metabolic Changes Induced by Peptide Treatment

To date, there is a notable absence of publicly available scientific literature detailing metabolomic studies on Caprooyl Tetrapeptide-3 (acetate). Metabolomics, which involves the comprehensive analysis of small molecules (metabolites) within a biological system, represents a significant and as-yet untapped avenue for understanding the full spectrum of this peptide's effects.

Such studies would be invaluable for revealing the downstream metabolic consequences of the observed proteomic changes. For instance, an increase in the synthesis of extracellular matrix proteins would necessitate a corresponding shift in cellular metabolism to supply the required amino acid building blocks and the energy (in the form of ATP) to fuel protein synthesis.

A hypothetical metabolomic investigation would involve treating skin cell models with Caprooyl Tetrapeptide-3 (acetate) and subsequently analyzing the intracellular and extracellular metabolites. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. The data generated would offer a detailed snapshot of the metabolic state of the cells, potentially identifying specific metabolic pathways that are significantly altered in response to the peptide. This could include, but is not limited to, changes in amino acid metabolism, glucose utilization, and lipid metabolism.

Given the established effects of Caprooyl Tetrapeptide-3 (acetate) on protein production, it is reasonable to hypothesize that it would lead to discernible changes in related metabolic pathways. However, in the absence of direct experimental evidence, any discussion of specific metabolic alterations remains speculative. Future research employing metabolomic approaches is essential to provide a more holistic understanding of the biological activity of Caprooyl Tetrapeptide-3 (acetate).

Comparative Biochemical and Biological Investigations

Comparison with Other Bioactive Peptides in Dermal Research

Bioactive peptides in skincare are broadly categorized based on their mechanism of action. These include signal peptides, carrier peptides, neurotransmitter-inhibiting peptides, and enzyme-inhibiting peptides. meliorabeautyshop.eecascadeeyeskin.com Caprooyl Tetrapeptide-3 is classified as a signal peptide, designed to emulate a growth factor and stimulate the production of key structural proteins. creamscan.compaulaschoice.co.uk

Contrast with Signal Peptides (e.g., Palmitoyl Pentapeptide-4, GHK-Cu)

Signal peptides work by signaling skin cells to produce more proteins like collagen and elastin (B1584352). cascadeeyeskin.comencyclopedia.pub

Caprooyl Tetrapeptide-3 is a synthetic tetrapeptide that specifically targets the dermal-epidermal junction (DEJ). creamscan.com Its primary function is to boost the synthesis of crucial proteins that maintain the integrity of the DEJ, such as:

Collagen VII creamscan.comcreative-peptides.com

Laminin-5 creamscan.comcreative-peptides.com

Fibronectin creamscan.comcreative-peptides.com

By reinforcing the DEJ, Caprooyl Tetrapeptide-3 helps to improve skin firmness and reduce the appearance of fine lines and wrinkles. creative-peptides.comincidecoder.com

Palmitoyl Pentapeptide-4 , commercially known as Matrixyl, is one of the most researched signal peptides. honest.scot It is a sub-fragment of type I collagen and works by stimulating the production of collagen I, III, and IV, as well as fibronectin and glycosaminoglycans. meliorabeautyshop.eeencyclopedia.pub Studies have demonstrated its effectiveness in reducing wrinkle depth and improving skin texture. honest.scotnih.gov

GHK-Cu (Copper Tripeptide-1) is a peptide that has a high affinity for copper ions. nih.gov It functions as both a signal peptide and a carrier peptide. creative-peptides.com GHK-Cu is known to stimulate collagen and elastin production, promote wound healing, and exhibit anti-inflammatory and antioxidant properties. nih.govcreative-peptides.comnih.gov It also plays a role in skin remodeling by breaking down abnormally cross-linked collagen found in scars and promoting the synthesis of healthy collagen. creative-peptides.com

| Peptide | Primary Mechanism of Action | Key Proteins Stimulated | Primary Dermal Target |

|---|---|---|---|

| Caprooyl Tetrapeptide-3 | Stimulates proteins of the dermal-epidermal junction (DEJ). creamscan.comcreative-peptides.com | Collagen VII, Laminin-5, Fibronectin. creamscan.comcreative-peptides.com | Dermal-Epidermal Junction. creamscan.com |

| Palmitoyl Pentapeptide-4 | Stimulates extracellular matrix proteins. meliorabeautyshop.eehonest.scot | Collagen I, III, IV, Fibronectin. meliorabeautyshop.ee | Dermis. |

| GHK-Cu | Stimulates collagen and elastin, promotes wound healing, anti-inflammatory. nih.govnih.gov | Collagen, Elastin, Glycosaminoglycans. creative-peptides.com | Dermis and Epidermis. |

Distinction from Neurotransmitter-Inhibiting Peptides

Neurotransmitter-inhibiting peptides work by interfering with the signaling pathways that cause muscle contractions, leading to a reduction in the appearance of expression lines. stralaskincare.com This mechanism is fundamentally different from that of Caprooyl Tetrapeptide-3.

These peptides, often referred to as "Botox-like," target the SNARE complex, which is responsible for the release of neurotransmitters like acetylcholine (B1216132) at the neuromuscular junction. frontiersin.orgnih.gov By disrupting this process, they induce muscle relaxation. encyclopedia.pubnih.gov

Examples of neurotransmitter-inhibiting peptides include:

Acetyl Hexapeptide-8 (Argireline): Mimics the N-terminal end of the SNAP-25 protein. encyclopedia.pubnih.gov

Pentapeptide-18 (Leuphasyl): Works in a manner similar to endogenous enkephalins to decrease neuronal excitability. nih.gov

Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE): An antagonist of the muscle nicotinic acetylcholine receptor. nih.gov

In contrast, Caprooyl Tetrapeptide-3 does not affect muscle activity. lesielle.com Its anti-wrinkle effects are achieved by structurally reinforcing the skin from within by boosting the production of essential proteins at the DEJ. creamscan.comcreative-peptides.com

| Peptide Class | Mechanism of Action | Target | Example Peptides |

|---|---|---|---|

| Signal Peptide (Caprooyl Tetrapeptide-3) | Stimulates the synthesis of structural proteins at the dermal-epidermal junction. creamscan.comcreative-peptides.com | Dermal-Epidermal Junction proteins (Collagen VII, Laminin-5, Fibronectin). creamscan.comcreative-peptides.com | Caprooyl Tetrapeptide-3. |

| Neurotransmitter-Inhibiting Peptides | Inhibit the release of neurotransmitters, leading to muscle relaxation. stralaskincare.com | SNARE complex, acetylcholine receptors. frontiersin.orgnih.gov | Acetyl Hexapeptide-8, Pentapeptide-18. epidermatology.com.sg |

Analysis against Carrier Peptides and Enzyme-Inhibiting Peptides

Carrier peptides facilitate the delivery of essential trace elements, such as copper and manganese, to the skin. cascadeeyeskin.commariakane.shop These minerals are cofactors for several enzymatic processes involved in collagen synthesis and wound healing. mariakane.shop As mentioned earlier, GHK-Cu is a prime example of a carrier peptide, delivering copper to the skin to support these functions. creative-peptides.comswolverine.com Caprooyl Tetrapeptide-3, being a signal peptide, does not have this carrier function. creamscan.compaulaschoice.co.uk

Enzyme-inhibiting peptides work by preventing the degradation of structural proteins in the skin. meliorabeautyshop.eecascadeeyeskin.com They achieve this by inhibiting the activity of enzymes like matrix metalloproteinases (MMPs), which are responsible for breaking down collagen and other components of the extracellular matrix. nih.gov Examples include peptides derived from rice and soy proteins that can inhibit MMP activity. epidermatology.com.sg Caprooyl Tetrapeptide-3's primary role is to build new structures rather than preventing the breakdown of existing ones, although by promoting the synthesis of new proteins, it indirectly counteracts the effects of their degradation. creative-peptides.comnbinno.com

Synergistic Effects with Other Dermal Bioactive Molecules

The targeted mechanism of Caprooyl Tetrapeptide-3 makes it a suitable candidate for combination with other bioactive molecules to achieve enhanced and multi-faceted skin benefits.

Combinatorial Studies with Antioxidants and Growth Factors

While specific studies on the synergistic effects of Caprooyl Tetrapeptide-3 with antioxidants and growth factors are not extensively documented in the provided search results, the distinct mechanisms of action suggest a high potential for synergy.

Antioxidants: Antioxidants, such as Vitamin C and E, protect the skin from damage caused by free radicals generated by UV radiation and pollution. This damage contributes to the breakdown of collagen and elastin. By combining antioxidants with Caprooyl Tetrapeptide-3, a two-pronged approach can be achieved: the antioxidants protect the existing dermal structures, while Caprooyl Tetrapeptide-3 works to build and reinforce the crucial dermal-epidermal junction. creative-peptides.com

Growth Factors: Growth factors are signaling molecules that stimulate cell growth, proliferation, and differentiation. In skincare, they are used to promote skin rejuvenation. Caprooyl Tetrapeptide-3 is itself a biomimetic of a growth factor, specifically targeting the DEJ. creamscan.comcreative-peptides.com Combining it with other growth factors that target different aspects of skin regeneration, such as those that stimulate fibroblast activity in the dermis, could lead to a more comprehensive anti-aging effect.

Interactions with Hyaluronic Acid and Glycosaminoglycan Modulators

Hyaluronic Acid (HA) is a major glycosaminoglycan (GAG) in the skin's extracellular matrix, known for its exceptional ability to retain water and provide hydration and plumpness. nih.gov Caprooyl Tetrapeptide-3 has been shown to enhance the production of hyaluronic acid. nbinno.com

The interaction between peptides and GAGs is an area of active research. Studies have shown that certain peptides can bind to HA and other GAGs, influencing their retention and organization within a hydrogel matrix, which has implications for tissue engineering. nih.govnih.gov This interaction is often driven by ionic bonds between the positively charged amino acids in the peptide and the negatively charged groups on the GAGs. nih.gov

Stability and Degradation Pathways of Caprooyl Tetrapeptide-3 (acetate) in Biological Milieu

The stability of synthetic peptides in biological environments is a critical factor influencing their efficacy and reproducibility in research settings. For Caprooyl Tetrapeptide-3, a lipopeptide composed of a caprooyl group attached to the N-terminus of the tetrapeptide Lys-Gly-His-Lys, its stability is influenced by both enzymatic and chemical factors. The acetate (B1210297) salt form indicates its method of purification and the counter-ion present.

The enzymatic degradation of peptides is a primary concern in biological assays. The rate and pattern of degradation are largely dependent on the peptide's amino acid sequence and modifications.

General Principles of Protease Resistance:

The susceptibility of a peptide to proteases is determined by the presence of specific cleavage sites recognized by these enzymes. The peptide backbone of Caprooyl Tetrapeptide-3, with the sequence Lys-Gly-His-Lys, contains potential cleavage sites for certain proteases. For instance, trypsin is a common serine protease that cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. nih.gov However, the presence of the N-terminal caprooyl group is expected to confer a degree of resistance to aminopeptidases, which cleave amino acids from the N-terminus of peptides.

Inferred Stability of Caprooyl Tetrapeptide-3:

Based on its structure, the following can be inferred regarding its enzymatic stability:

Aminopeptidase Resistance: The N-terminal caprooyl group should provide significant protection against degradation by aminopeptidases.

Endopeptidase Susceptibility: The internal peptide bonds, particularly after the lysine residues, could be susceptible to cleavage by endopeptidases like trypsin. The presence of a histidine residue might also influence cleavage by other proteases. nih.gov

Carboxypeptidase Susceptibility: The C-terminal lysine residue could be a target for carboxypeptidases, which cleave amino acids from the C-terminus.

Table 1: Potential Protease Cleavage Sites in the Unmodified Tetrapeptide (Lys-Gly-His-Lys) and the Influence of N-Caproylation

| Protease Type | Potential Cleavage Site(s) in Lys-Gly-His-Lys | Inferred Impact of N-Caproylation on Stability |

| Aminopeptidases | N-terminal Lysine | High resistance due to steric hindrance from the caprooyl group. |

| Trypsin-like Endopeptidases | After Lysine residues | Potential for cleavage, though the caprooyl group may offer some distal protection. |

| Other Endopeptidases | Between other amino acid residues | Dependent on the specific protease; the bulky caprooyl group may generally reduce susceptibility. |

| Carboxypeptidases | C-terminal Lysine | Susceptibility remains, as the C-terminus is unmodified. |

Degradation in Biological Fluids: